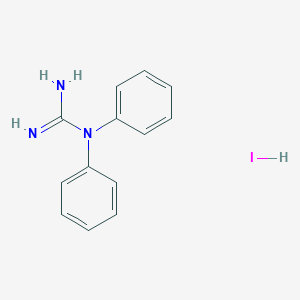

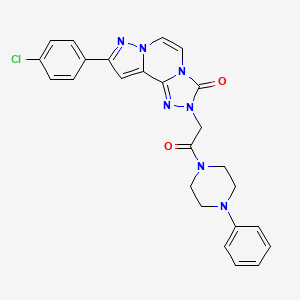

![molecular formula C13H12N4O B2592493 N-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705040-50-1](/img/structure/B2592493.png)

N-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be characterized by their unique IR band, with bromo-substituted compounds exhibiting characteristic stretching bands at 720–760 cm−1, chloro-substituted compounds exhibiting characteristic stretching bands at 521–750 cm−1, and fluoro-substituted compounds demonstrating characteristic stretching bands at 512–529 cm−1 .科学的研究の応用

- Key Findings :

- Benzylidene Protons : Detection of benzylidene protons aids in confirming the compound’s structure .

Kinase Inhibition and Apoptosis Induction

Anti-Diabetic Properties

Selective Cytotoxicity

Structural Confirmation

Pharmacological Enhancement via Halogenation

作用機序

Target of Action

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide interacts with its targets (EGFR, Her2, VEGFR2, and CDK2) by binding to their active sites . This binding inhibits the enzymatic activity of these kinases, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The inhibition of these kinases by N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide affects several biochemical pathways. It leads to cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability .

Result of Action

The result of N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is due to the inhibition of key kinases involved in cell survival and proliferation, and the modulation of pro- and anti-apoptotic proteins .

Action Environment

The efficacy and stability of N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can be influenced by various environmental factors. For instance, the presence of halogen atoms in its structure can enhance its potency, selectivity, and pharmacological properties . .

将来の方向性

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives involve the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields. These compounds showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .

特性

IUPAC Name |

N-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(16-11-4-2-1-3-5-11)17-7-10-6-14-9-15-12(10)8-17/h1-6,9H,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMJCGQBIGLQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

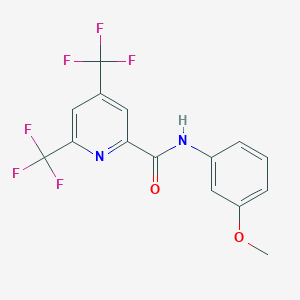

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)

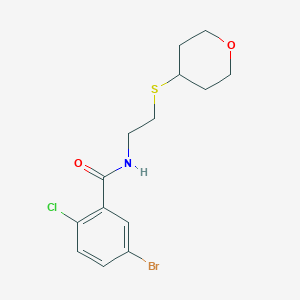

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2592417.png)

![N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2592418.png)

![N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B2592420.png)

![3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2592421.png)

![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)